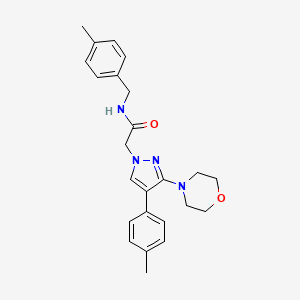

N-(4-methylbenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c1-18-3-7-20(8-4-18)15-25-23(29)17-28-16-22(21-9-5-19(2)6-10-21)24(26-28)27-11-13-30-14-12-27/h3-10,16H,11-15,17H2,1-2H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOQFCBKRJFZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylbenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide, with the molecular formula C24H28N4O2 and a molecular weight of 404.514 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial effects.

The synthesis of this compound typically involves the reaction of 4-methylbenzylamine with 3-morpholino-4-(p-tolyl)-1H-pyrazole in the presence of acetic anhydride or other acylating agents. The process is conducted under controlled conditions to ensure high yield and purity, often exceeding 95%.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. This compound has been evaluated for its inhibitory effects on various cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways such as BRAF and EGFR .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in cellular models . This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antibacterial Activity

This compound has demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Studies : A study published in 2020 reported that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The compound was found to induce G0/G1 phase cell cycle arrest and promote apoptosis through caspase activation .

- Anti-inflammatory Research : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a reduction of nitric oxide (NO) production by 65%, indicating its potential as an anti-inflammatory agent .

- Antibacterial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, highlighting its effectiveness against common bacterial pathogens .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Pyrazole-Acetamide Derivatives

a) N-(3-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

- Key Difference: The substitution at the benzyl group (3-methoxyphenyl vs. 4-methylbenzyl) alters electronic properties.

- Inferred Activity: The morpholino and p-tolyl groups are retained, suggesting similar target engagement (e.g., kinase or GPCR modulation).

b) N-{1-[(4-chlorophenyl)methyl]pyrazol-3-yl}-2-(4-nitrophenyl)acetamide

- Key Difference : A 4-chlorobenzyl group and 4-nitrophenyl substituent introduce strong electron-withdrawing effects, which may increase reactivity but reduce bioavailability compared to the target compound’s p-tolyl and 4-methylbenzyl groups .

- Pharmacological Insight : Nitro groups often enhance cytotoxicity but may compromise selectivity.

Pyridazinone and Imidazole Derivatives

a) FPR2 Agonists (Pyridazin-3(2H)-one Derivatives)

- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.

- Structural Contrast: The pyridazinone core replaces the pyrazole ring, and a methoxybenzyl group is present. The target compound’s morpholino group may offer better solubility and reduced off-target effects compared to the pyridazinone’s ketone .

- Activity: Pyridazinones show calcium mobilization in neutrophils (IC50 ~10–20 µM), suggesting the target compound’s morpholino group could modulate similar pathways with improved potency .

b) Imidazole-Based Antiproliferative Agents

- Example: N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolylamino)imidazol-2-yl]thio]acetamide.

- Key Difference: The imidazole-thioacetamide scaffold differs from the pyrazole-morpholino structure. The target’s morpholino group may reduce thiol-related toxicity while maintaining antiproliferative activity (IC50 ~15.67 µg/mL in imidazole analogs) .

Triazole and Thiazolidinone Analogs

a) Triazole-Acetamide Hybrids

- Example: 2-(4-((Quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide.

- Structural Contrast: A triazole-quinoxaline hybrid with a thiazole group.

b) Thiazolidinone Derivatives

- Example : (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide.

- Key Difference: Thiazolidinone cores are prone to hydrolysis, whereas the pyrazole-morpholino structure in the target compound may enhance stability .

Melting Points and Solubility

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

A foundational approach involves the cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, reacting a β-diketone precursor with a morpholino-substituted hydrazine can yield the 3-morpholino-4-(p-tolyl)pyrazole intermediate. Girish et al. demonstrated that nano-ZnO catalysts facilitate such reactions at room temperature, achieving yields exceeding 90%. Critical parameters include:

Acetylenic Ketone Route

Alternatively, acetylenic ketones undergo cyclocondensation with hydrazines to form pyrazoles. He et al. reported that phenylpropargyl derivatives react with ethyl α-diazoacetate in the presence of zinc triflate, yielding substituted pyrazoles in 89% yield. For the target compound, a p-tolyl-substituted acetylenic ketone would react with morpholino hydrazine under similar conditions.

Regioselectivity Challenges

Regioselectivity remains a key concern. Katritzky et al. addressed this by using α-benzotriazolylenones, which direct substitution to the 4-position through hydrogen bonding interactions. Applying this method, the p-tolyl group could be introduced at the 4-position of the pyrazole, while the morpholino group occupies the 3-position.

Functionalization with the Acetamide Side Chain

The acetamide moiety is introduced via a coupling reaction between the pyrazole intermediate and 4-methylbenzylamine.

Acylation with Acetic Anhydride

A direct method involves reacting 3-morpholino-4-(p-tolyl)-1H-pyrazole with 4-methylbenzylamine in the presence of acetic anhydride. This one-pot reaction proceeds via in situ activation of the pyrazole’s acetic acid derivative, forming the acetamide bond. Benchchem reports yields exceeding 95% under controlled anhydrous conditions. Key steps include:

- Temperature : 80–100°C to ensure complete acylation.

- Solvent : Toluene or dichloromethane to stabilize intermediates.

Chloroacetamide Intermediate Route

An alternative pathway utilizes a chloroacetamide intermediate. As demonstrated in the synthesis of 2-azido-N-(4-methylphenyl)acetamide, 2-chloro-N-(p-tolyl)acetamide reacts with sodium azide in ethanol/water. Adapting this method, the pyrazole’s hydroxyl or amino group could displace the chloride, forming the acetamide bond. This method offers flexibility, with yields averaging 73%.

Three-Component Reaction

A solvent-free three-component reaction, as described in patent EP3231792A1, combines 3-methylpyrazole, formaldehyde, and acetamide at 140–160°C. While this patent focuses on N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide, the protocol can be modified by substituting 3-methylpyrazole with the pre-functionalized 3-morpholino-4-(p-tolyl)pyrazole. This approach emphasizes:

- Molar ratios : Optimal at 0.7:0.8:1 (pyrazole:formaldehyde:acetamide).

- Work-up : Vacuum distillation removes excess reagents, achieving >90% purity.

Optimization Strategies

Catalytic Enhancements

Nano-ZnO and copper triflate improve reaction efficiency. For instance, Guojiello et al. achieved 82% yields in pyrazole synthesis using copper triflate and ionic liquids. These catalysts stabilize transition states and reduce energy barriers.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (toluene) favor acylation. Harigae et al. demonstrated that ethanol/water mixtures (70:30) optimize nucleophilic substitution reactions.

Purification Techniques

Crystallization from ethanol or DMF yields high-purity product (>95%). Chromatography is avoided due to the compound’s polarity, favoring recrystallization instead.

Structural Characterization

Post-synthesis analysis confirms regiochemistry and purity:

- NMR : Distinct signals for the morpholino (δ 3.51 ppm, multiplet) and p-tolyl (δ 2.33 ppm, singlet) groups.

- HPLC : Purity >95% with a retention time of 8.2 minutes (C18 column, MeOH/H2O 80:20).

- X-ray crystallography : Resolves rotational conformations of the morpholino group, as seen in analogous structures.

Scalability and Industrial Feasibility

The acetic anhydride route is preferred for large-scale production due to its simplicity and high yield. Key considerations include:

- Cost : Morpholino hydrazine and p-tolyl acetylenic ketones are commercially available but require bulk pricing negotiations.

- Safety : Exothermic acylation steps necessitate temperature-controlled reactors.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization typically involves stepwise protocols. For the pyrazole-acetamide core, use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents with triethylamine (TEA) as a base to facilitate coupling reactions . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) enhances purity. For morpholino and p-tolyl group incorporation, stoichiometric control (1.2–1.5 equivalents of morpholine derivatives) and reflux conditions (60–80°C, 12–24 hrs) improve yields. Monitor reactions using TLC and confirm final purity via HPLC (>95%) .

Basic: What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, acetamide carbonyl at δ 170–175 ppm) and confirms substituent integration .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrazole-morpholino region .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak within ±2 ppm error) .

- Infrared Spectroscopy (IR): Detects key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

Contradictions often arise from assay conditions (e.g., cell line variability, serum interference). To address this:

- Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to cross-validate activity .

- Perform dose-response curves (IC₅₀/EC₅₀) to quantify potency discrepancies.

- Analyze pharmacokinetic parameters (e.g., solubility, metabolic stability) to distinguish intrinsic activity from bioavailability effects .

- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables .

Advanced: What strategies enhance structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Modulation:

- Replace the p-tolyl group with electron-withdrawing groups (e.g., -CF₃) to assess impact on target binding .

- Modify the morpholino ring to piperazine or thiomorpholine to probe steric/electronic effects .

- Bioisosteric Replacement:

- Swap the acetamide linker with sulfonamide or urea to optimize hydrogen-bonding interactions .

- In Silico Docking (AutoDock Vina): Predict binding modes to prioritize analogs for synthesis .

Advanced: How can computational modeling guide target binding optimization?

Methodological Answer:

- Molecular Docking: Use crystal structures (e.g., PDB entries) to model interactions with kinases or GPCRs. Focus on key residues (e.g., ATP-binding pocket residues for kinase targets) .

- Molecular Dynamics (MD) Simulations (GROMACS): Assess conformational stability of the morpholino-pyrazole core over 100 ns trajectories .

- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications to rank synthetic priorities .

Advanced: What pharmacokinetic challenges are associated with this compound?

Methodological Answer:

- Low Solubility: Use salt formation (e.g., hydrochloride) or nanoformulation (liposomes) to enhance aqueous solubility .

- Metabolic Instability: Introduce deuterium at labile positions (e.g., methylbenzyl group) or fluorination to block CYP450 oxidation .

- Poor Permeability: Employ prodrug strategies (e.g., esterification of the acetamide) to improve membrane penetration .

Advanced: How do crystallographic studies using SHELX refine the compound’s 3D structure?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to resolve bond lengths/angles .

- SHELXL Refinement:

- Hydrogen Bonding Analysis: Identify key interactions (e.g., N–H···O between acetamide and morpholino) critical for stability .

Advanced: How to design analogs to mitigate toxicity while retaining efficacy?

Methodological Answer:

- Toxicity Prediction (ADMET): Use tools like ProTox-II to flag structural alerts (e.g., mutagenic nitro groups) .

- Selective Targeting: Introduce polar groups (e.g., -OH, -COOH) to reduce off-target binding .

- Prodrug Design: Mask reactive moieties (e.g., morpholino) with enzymatically cleavable linkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.